

Application Note: 2-(Hydroxymethyl)-3-methoxybenzotrile in Drug Discovery

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-3-methoxybenzotrile

Cat. No.: B11721940

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Executive Summary

2-(Hydroxymethyl)-3-methoxybenzotrile (CAS: Variable/Generic Structure) is a high-value bifunctional building block characterized by an ortho-relationship between a hydroxymethyl group and a nitrile moiety, with a methoxy substituent at the 3-position. This substitution pattern is critical for accessing 7-substituted fused heterocycles.

In modern drug discovery, this scaffold is primarily employed for:

- Synthesis of 7-Methoxyphthalides: Key intermediates for mycophenolic acid analogs and natural product total synthesis (e.g., Totarol, Mellein derivatives).
- Accessing Benzoxaboroles: Serving as a bioisosteric precursor where the lactone core is replaced by a boron-containing oxaborole ring (e.g., analogs of Tavaborole and Crisaborole).
- Fragment-Based Drug Discovery (FBDD): As a rigid, polar scaffold for probing kinase (e.g., JAK/BTK) and phosphodiesterase (PDE4) binding pockets via the isoindolinone core.

Chemical Properties & Stability

- Molecular Formula: C
H
NO
- Molecular Weight: 163.17 g/mol
- Appearance: White to pale yellow crystalline solid.
- Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water.
- Stability: Stable under standard conditions. The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions (yielding phthalides). The hydroxymethyl group is prone to oxidation to the aldehyde (formyl) or acid.

Key Applications in Drug Discovery[1]

A. Synthesis of 7-Methoxyphthalide (Pharmacophore Generation)

The primary application of **2-(Hydroxymethyl)-3-methoxybenzonitrile** is the rapid construction of the 7-methoxyphthalide core. This motif is ubiquitous in bioactive natural products and immunosuppressants.

- Mechanism: Acid-catalyzed hydrolysis of the nitrile to the imidate/amide, followed by intramolecular transactonization with the pendant alcohol.
- Relevance: 7-Methoxyphthalide is a precursor to Mycophenolic Acid (immunosuppressant) analogs and is used in the total synthesis of diterpenes like Totarol.

B. Benzoxaborole Bioisosteres (Antifungal/Anti-inflammatory)

Benzoxaboroles (e.g., Tavaborole, Crisaborole) are cyclic boronic acid hemiesters that target leucyl-tRNA synthetase (fungal) or PDE4 (inflammatory).[1]

- Scaffold Hopping: Chemists use the 2-(hydroxymethyl)-benzonitrile scaffold to generate "boron-swapped" analogs.
- Workflow: The nitrile is converted to a bromide (via Hunsdiecker-like degradation of the acid) or displaced, followed by borylation to form the 7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
- SAR Insight: The 7-methoxy group (derived from the 3-methoxy starting material) provides steric bulk and electron density that can modulate metabolic stability and binding affinity in the active site.

C. Isoindolinone Kinase Inhibitors

Reduction of the nitrile to a primary amine allows for cyclization to 7-methoxyisoindolin-1-one.

- Target Class: PI3K, BTK, and PARP inhibitors.
- Advantage: The isoindolinone core mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibition.

Experimental Protocols

Protocol 1: Cyclization to 7-Methoxyphthalide

Objective: Efficient conversion of **2-(Hydroxymethyl)-3-methoxybenzonitrile** to 7-methoxyphthalide.

Reagents:

- Starting Material: **2-(Hydroxymethyl)-3-methoxybenzonitrile** (1.0 equiv)
- Solvent: Methanol (10 V) / Water (2 V)
- Catalyst: HCl (6 M, 5.0 equiv) or NaOH (10%, 5.0 equiv) for basic hydrolysis followed by acidification.

Step-by-Step Methodology:

- Dissolution: Dissolve 10 mmol of **2-(Hydroxymethyl)-3-methoxybenzonitrile** in 50 mL of Methanol.
- Hydrolysis: Add 20 mL of 6 M HCl dropwise at 0°C.
- Reflux: Heat the reaction mixture to reflux (65-70°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the nitrile (IR ~2220 cm⁻¹) and appearance of the lactone carbonyl (IR ~1755 cm⁻¹).
- Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.[2]
- Extraction: Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane to yield 7-methoxyphthalide as white crystals.[2][3]

Expected Yield: 80-90% Validation: ¹H NMR (CDCl₃) should show a singlet for OMe (~4.0 ppm) and a singlet for the lactone CH₂ (~5.2 ppm).

Protocol 2: Synthesis of 7-Methoxy-Benzoxaborole (Library Synthesis)

Objective: Converting the scaffold into a bioactive boron pharmacophore.

Reagents:

- Precursor: 2-Bromo-3-(hydroxymethyl)-anisole (Derived from the nitrile via hydrolysis/bromination).
- Borylation Agent: Bis(pinacolato)diboron (B₂pin₂).
- Catalyst: Pd(dppf)Cl₂ (5 mol%).
- Base: KOAc (3.0 equiv).

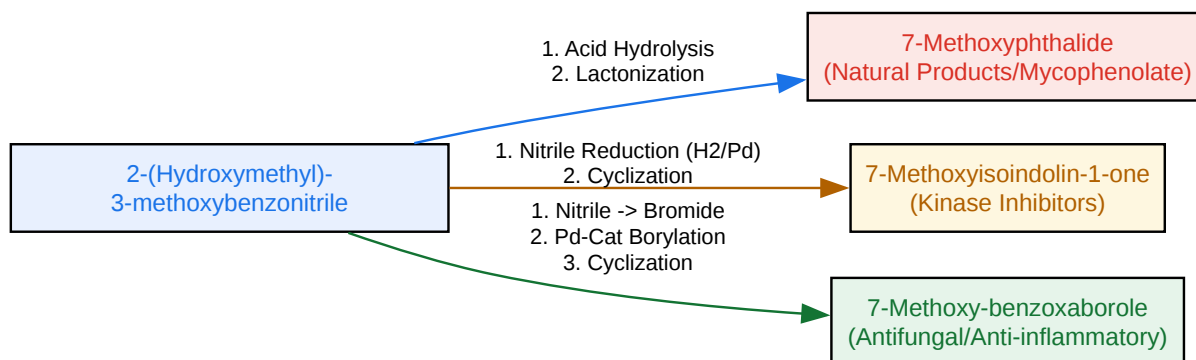
Step-by-Step Methodology:

- Preparation: In a glovebox, combine the aryl bromide (derived from the benzonitrile) with B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂, and KOAc in anhydrous 1,4-dioxane.
- Borylation: Seal and heat at 90°C for 4-16 hours.
- Cyclization/Deprotection: Cool the mixture. Add 1 M HCl (aq) to hydrolyze the pinacol ester and induce cyclization between the boronic acid and the pendant hydroxymethyl group.
- Purification: Extract with EtOAc. The benzoxaborole is often water-soluble or amphiphilic; pH adjustment may be needed. Purify via reverse-phase HPLC.

Visualizations & Pathways

Figure 1: Synthetic Divergence of 2-(Hydroxymethyl)-3-methoxybenzonitrile

This diagram illustrates the transformation of the core scaffold into Phthalides (Lactones), Isoindolinones (Lactams), and Benzoxaboroles.

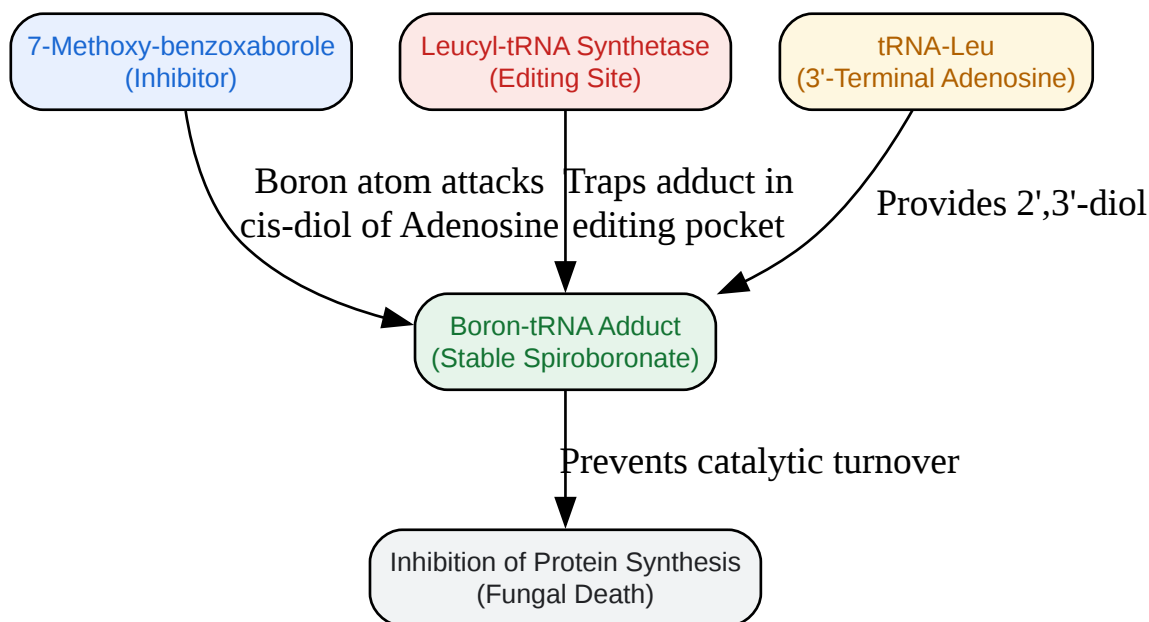


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Caption: Synthetic divergence of the 2-(Hydroxymethyl)-3-methoxybenzonitrile scaffold into three distinct pharmacophore classes.

Figure 2: Benzoxaborole Mechanism of Action (Tavaborole Analog)

This diagram depicts how the benzoxaborole derived from the scaffold binds to the target (e.g., Leucyl-tRNA Synthetase), forming a stable adduct.



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Caption: Mechanism of Action: The Boron atom forms a covalent bond with the tRNA ribose diol, trapping the enzyme.

Data Summary: Comparative Applications

Application Area	Target Derivative	Mechanism of Formation	Key Drug Reference
Natural Products	7-Methoxyphthalide	Acid-catalyzed Lactonization	Mycophenolic Acid, Tolarol
Antifungal	7-Methoxy-benzoxaborole	Pd-catalyzed Borylation	Tavaborole (Kerydin)
Anti-inflammatory	7-Methoxy-benzoxaborole	Borylation / Linker attachment	Crisaborole (Eucrisa)
Kinase Inhibition	7-Methoxyisoindolinone	Nitrile Reduction + Cyclization	PI3K/PARP Inhibitors

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Sources

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- To cite this document: BenchChem. [Application Note: 2-(Hydroxymethyl)-3-methoxybenzotrile in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11721940/docs#application-note-2-hydroxymethyl-3-methoxybenzotrile-in-drug-discovery>]

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